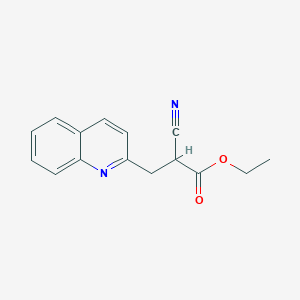

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate

Description

Contextualization within Cyanoester and Quinoline (B57606) Derivative Chemistry

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate is a hybrid molecule that embodies the chemical characteristics of both cyanoesters and quinoline derivatives. Cyanoesters, such as ethyl cyanoacetate (B8463686), are versatile reagents in organic synthesis, primarily due to the presence of an acidic methylene (B1212753) group adjacent to both the cyano and ester functionalities. This feature allows for their participation in a variety of carbon-carbon bond-forming reactions, including the renowned Knoevenagel condensation. wikipedia.org

The quinoline moiety, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.comnih.gov The incorporation of the quinoline ring into the structure of this compound suggests the potential for this compound to serve as a precursor to novel therapeutic agents.

A plausible and widely utilized synthetic route to access this and similar compounds is the Knoevenagel condensation. This reaction would involve the base-catalyzed condensation of quinoline-2-carboxaldehyde with ethyl cyanoacetate. organic-chemistry.orgresearchgate.net Various catalysts, from simple amines like piperidine (B6355638) to more complex systems, can be employed to facilitate this transformation, often under mild conditions. researchgate.net

Significance of the 2-Cyano-3-substituted Propanoate Scaffold in Synthetic Design

The 2-cyano-3-substituted propanoate scaffold is a valuable building block in organic synthesis. The presence of multiple reactive sites—the cyano group, the ester group, and the potential for reactions at the alpha-carbon—allows for a wide array of chemical modifications. These compounds can serve as precursors to a variety of more complex molecules, including amino acids, heterocyclic systems, and other functionally rich organic structures.

The general class of 2-cyano-3-arylpropanoates, to which this compound belongs, has been utilized in the synthesis of various biologically active molecules. Research on similar structures has demonstrated their potential as anticancer and antimicrobial agents. For instance, certain quinoline derivatives bearing a cyano-acrylate moiety have been investigated for their in vivo anticancer effects. nih.govresearchgate.net Furthermore, the quinoline core itself is a key component in numerous antibacterial and antifungal compounds. researchgate.netnih.govresearchgate.net

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the established pharmacological importance of both the quinoline nucleus and the cyano-substituted scaffold strongly suggests its potential as a valuable intermediate for the development of new therapeutic agents. Further investigation into the synthesis, reactivity, and biological evaluation of this compound could unveil novel applications in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-quinolin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)12(10-16)9-13-8-7-11-5-3-4-6-14(11)17-13/h3-8,12H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHYWLKGHHYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Quinolin 2 Yl Propanoate and Analogues

Precursor Synthesis Strategies for the Quinoline (B57606) Moiety

The synthesis of the target compound, Ethyl 2-cyano-3-(quinolin-2-yl)propanoate, fundamentally relies on the availability of suitably functionalized quinoline precursors. The two primary precursors for the subsequent condensation and alkylation reactions are quinoline-2-carbaldehyde and 2-(chloromethyl)quinoline (B1294453).

Quinoline-2-carbaldehyde is a key intermediate and its synthesis is often achieved through the oxidation of 2-methylquinoline (B7769805). A common and effective method for this transformation is the use of selenium dioxide (SeO2) as the oxidizing agent. nih.govresearchgate.netemporia.edu This reaction is typically carried out by heating 2-methylquinoline with selenium dioxide in a solvent such as 1,4-dioxane. nih.gov The 2-methyl group of the quinoline ring is preferentially oxidized over other positions due to its activation by the adjacent nitrogen atom. nih.gov For instance, the oxidation of 2,4-dimethylquinoline (B72138) with selenium dioxide selectively yields 4-methylquinoline-2-carbaldehyde. nih.gov

Another approach to quinoline-2-carbaldehyde involves a metal-free oxidation of 2-methylquinoline. This can be achieved using iodine and tert-butyl hydroperoxide (TBHP), which are thought to generate reactive oxygen species that facilitate the oxidation of the C(sp³)–H bond of the methyl group to an aldehyde. nih.gov

2-(Chloromethyl)quinoline serves as an alternative precursor for the synthesis of the target compound via an alkylation pathway. This intermediate can be synthesized through the chlorination of 2-methylquinoline. One reported method involves the reaction of quinaldine (B1664567) (2-methylquinoline) with trichloroisocyanuric acid in chloroform. scielo.org.mx This process yields 2-(chloromethyl)quinoline after appropriate workup.

Condensation Reactions Utilizing Ethyl Cyanoacetate (B8463686)

A prevalent and efficient method for the synthesis of this compound and its analogues is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde, in this case, quinoline-2-carbaldehyde, with an active methylene (B1212753) compound, ethyl cyanoacetate. nih.gov

Knoevenagel Condensation Approaches for α,β-Unsaturated Ester Precursors

The Knoevenagel condensation between quinoline-2-carbaldehyde and ethyl cyanoacetate leads to the formation of an α,β-unsaturated ester, specifically Ethyl 2-cyano-3-(quinolin-2-yl)acrylate. This intermediate is a direct precursor to the target compound, which can be obtained through subsequent reduction of the double bond. The reaction is a classic carbon-carbon bond-forming reaction that is widely used in organic synthesis. chegg.com

Optimized Reaction Conditions and Catalytic Systems (e.g., Base Catalysis)

The Knoevenagel condensation is typically catalyzed by a weak base. Piperidine (B6355638) is a commonly used and effective catalyst for this transformation. chegg.comorganic-chemistry.orgresearchgate.net The reaction mechanism involves the deprotonation of the active methylene group of ethyl cyanoacetate by the base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of quinoline-2-carbaldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. nih.gov

Other catalytic systems have also been explored for Knoevenagel condensations, including the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) in hexane, which has been shown to be effective for a range of aromatic aldehydes. scielo.org.mxresearchgate.net Additionally, triphenylphosphine (B44618) has been reported as a mild and efficient catalyst for this reaction under solvent-free conditions, often enhanced by microwave irradiation. organic-chemistry.org

The following table summarizes typical reaction conditions for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate, which are analogous to the synthesis of the target compound's precursor.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol (B145695) | Room Temp. | 8 h | Quantitative | tue.nl |

| Various Aromatic Aldehydes | DIPEAc | Hexane | 65-70 | 3-6 h | 90-96 | scielo.org.mxresearchgate.net |

| Various Aromatic Aldehydes | Triphenylphosphine | Solvent-free (Microwave) | - | - | High | organic-chemistry.org |

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can significantly influence the rate and outcome of the Knoevenagel condensation. While polar protic solvents like ethanol are commonly used, solvent-free conditions have also been successfully employed, often leading to cleaner reactions and easier workup. organic-chemistry.org The use of ionic liquids as solvents has also been investigated, demonstrating that the solvent can play a role in activating the reactants and stabilizing intermediates.

Alkylation and Carbon-Carbon Bond Forming Reactions

An alternative synthetic route to this compound involves the direct alkylation of an activated methylene compound with a suitable quinoline derivative.

Alkylation of Activated Methylene Compounds with Quinoline Derivatives

In this approach, the carbanion generated from ethyl cyanoacetate by a base reacts with an electrophilic quinoline derivative, such as 2-(chloromethyl)quinoline. This nucleophilic substitution reaction results in the formation of a new carbon-carbon bond, directly yielding the target compound. A study on the reaction of 2,4-dichloro-6-methylquinoline (B10657) with ethyl cyanoacetate in the presence of piperidine as a catalyst demonstrated the feasibility of such an alkylation, leading to the formation of ethyl 2-(2-chloro-6-methylquinolin-4-yl)-2-cyanoacetate. This reaction highlights the potential for nucleophilic substitution on the quinoline ring system with activated methylene compounds.

The following table outlines the reactants and products in an analogous alkylation reaction.

| Quinoline Derivative | Activated Methylene Compound | Base/Catalyst | Product | Reference |

| 2,4-dichloro-6-methylquinoline | Ethyl cyanoacetate | Piperidine | Ethyl 2-(2-chloro-6-methylquinolin-4-yl)-2-cyanoacetate |

Multi-Component Reaction Pathways

The integration of different reaction types into a single, streamlined sequence is a powerful strategy for enhancing synthetic efficiency. A notable example is the combination of the Ugi four-component reaction (Ugi-4CR) with a subsequent Knoevenagel condensation. This sequence allows for the generation of significant molecular complexity from simple, readily available starting materials.

While a direct Ugi-Knoevenagel synthesis for this compound is not prominently documented, the strategy can be applied to the synthesis of related quinoline structures and analogues. researchgate.netresearchgate.net A hypothetical pathway could involve:

Ugi-4CR: An appropriately substituted aniline, an aldehyde, an isocyanide, and a carboxylic acid react to form an α-acylamino amide product. The components would be chosen strategically so that the Ugi adduct contains the necessary precursors to form the quinoline ring and a handle for the subsequent condensation.

Post-Ugi Transformation: The Ugi product would then undergo further reactions, such as an intramolecular cyclization, to construct the quinoline core. This step might yield a quinoline-2-carbaldehyde derivative.

Knoevenagel Condensation: The resulting quinoline-2-carbaldehyde can then be reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst (e.g., piperidine). nih.govresearchgate.netnih.gov This condensation would yield the α,β-unsaturated precursor, Ethyl 2-cyano-3-(quinolin-2-yl)acrylate.

This integrated sequence showcases how MCRs can be coupled with classic name reactions to build complex heterocyclic systems that are otherwise challenging to access.

Post-Condensation Modifications and Saturation Methods

The product of the Knoevenagel condensation between quinoline-2-carbaldehyde and ethyl cyanoacetate is an α,β-unsaturated system, specifically Ethyl (E)-2-cyano-3-(quinolin-2-yl)acrylate. nih.gov To arrive at the target compound, this compound, the carbon-carbon double bond of this acrylate (B77674) analogue must be selectively reduced to a single bond. This transformation requires a saturation method that does not affect the cyano, ester, or the aromatic quinoline functionalities.

The selective reduction of the C=C bond in α,β-unsaturated esters and nitriles is a well-established transformation in organic synthesis. Several methods are available, offering varying degrees of selectivity, efficiency, and functional group tolerance. The choice of method depends on the specific substrate and the desired outcome.

Key reductive strategies include:

Catalytic Hydrogenation: This is a conventional method involving the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂). This approach is often highly efficient for reducing carbon-carbon double bonds.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule in the presence of a transition metal catalyst. organic-chemistry.org Common hydrogen sources include ammonium (B1175870) formate, isopropanol, and Hantzsch esters. organic-chemistry.org For instance, an Iridium-based catalyst system with 2-propanol can selectively reduce the double bond of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Ketoreductases, for example, have been engineered to selectively reduce the alkenyl group of α-cyano-α,β-unsaturated esters, leaving other functional groups untouched. chemrxiv.orgchemrxiv.org This enzymatic approach operates under mild conditions and can provide high enantioselectivity if a chiral center is formed.

Hydrosilylation: This method involves the use of a silane (B1218182) (e.g., polymethylhydrosiloxane) as the hydride source, catalyzed by a transition metal complex. Copper(I) and Nickel(I) complexes have proven effective for the 1,4-conjugate reduction of α,β-unsaturated nitriles and esters. organic-chemistry.org

The following table summarizes various reductive strategies applicable to the saturation of α,β-unsaturated cyanoesters.

| Reductive Method | Catalyst/Reagent | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ Gas | Highly efficient, widely used standard method. | organic-chemistry.org |

| Transfer Hydrogenation | [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | 2-Propanol | Avoids pressurized H₂; good functional group tolerance. | organic-chemistry.org |

| Enzymatic Reduction | Ketoreductase | NADPH (cofactor) | High selectivity for the C=C bond; mild, aqueous conditions. | chemrxiv.orgchemrxiv.org |

| Asymmetric Hydrosilylation | Cu(OAc)₂/Josiphos | Polymethylhydrosiloxane (PMHS) | Provides access to chiral β-substituted nitriles with high enantioselectivity. | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Nickel/Bisphosphine complex | N,N-dimethylformamide (DMF) | Effective for α,β-unsaturated esters. | organic-chemistry.org |

Chemical Transformations and Derivatization of Ethyl 2 Cyano 3 Quinolin 2 Yl Propanoate

Reactivity of the Cyano Group

The cyano group serves as a versatile anchor for numerous chemical transformations, facilitating its conversion into other synthetically valuable functional groups.

The carbon atom of the nitrile group in ethyl 2-cyano-3-(quinolin-2-yl)propanoate is electrophilic and susceptible to nucleophilic addition reactions. wikipedia.org Strong nucleophiles, such as Grignard reagents, can attack this carbon, leading to the formation of ketones after the hydrolysis of the resulting imine intermediate. wikipedia.org

A significant transformation of the cyano group is its reduction. This can be accomplished through catalytic hydrogenation or by using chemical reducing agents like lithium aluminum hydride (LiAlH4), which converts the nitrile to a primary amine. ebsco.com This process would yield ethyl 2-(aminomethyl)-3-(quinolin-2-yl)propanoate, a valuable building block for nitrogen-containing heterocyclic systems.

The hydrolysis of the cyano group is a common synthetic strategy. ebsco.com This reaction can be catalyzed by either acids or bases. researchgate.netsbq.org.br Under these conditions, the nitrile first hydrolyzes to a primary amide, forming ethyl 2-carbamoyl-3-(quinolin-2-yl)propanoate. ebsco.com Further heating in the presence of an acid or base will hydrolyze the amide to a carboxylic acid, resulting in 2-(ethoxycarbonyl)-3-(quinolin-2-yl)propanoic acid. sbq.org.br

A key application of this hydrolytic pathway is the subsequent decarboxylation. sbq.org.br When the dicarboxylic acid derivative is heated, it readily loses a molecule of carbon dioxide. This hydrolysis-decarboxylation sequence offers a direct route to 3-(quinolin-2-yl)propanoic acid. researchgate.netsbq.org.br

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

| This compound | 1. H+ or OH-, H2O, Heat 2. Heat | Ethyl 2-carbamoyl-3-(quinolin-2-yl)propanoate & 2-(Ethoxycarbonyl)-3-(quinolin-2-yl)propanoic acid | 3-(Quinolin-2-yl)propanoic acid |

Ester Group Transformations

The ethyl ester group provides another site for derivatization, enabling the introduction of different alkyl or aryl functionalities or its conversion to an amide.

Transesterification involves the exchange of the ethyl group of the ester with another alcohol moiety (R'OH). This reaction is typically catalyzed by either an acid or a base. The reaction of this compound with a different alcohol in the presence of a suitable catalyst would yield a new ester, R' 2-cyano-3-(quinolin-2-yl)propanoate, along with ethanol (B145695). To drive the reaction to completion, an excess of the new alcohol can be used, or the ethanol by-product can be removed as it forms.

The ester group can be converted to an amide by reacting it with an amine. This amidation process yields N-substituted 2-cyano-3-(quinolin-2-yl)propanamides.

In the broader context of synthesis, particularly in peptide chemistry, related cyanoacrylate reagents are utilized as coupling agents to facilitate the formation of amide bonds. globalresearchonline.netresearchgate.net Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) are effective for peptide bond formation. researchgate.net Carbodiimides such as DCC and DIC are also commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.comluxembourg-bio.com The cyano group in these reagents enhances their reactivity and helps to prevent unwanted side reactions. peptide.com While not a direct reaction of the title compound, its structural motifs are present in these specialized reagents.

Reactions Involving the α-Carbon and Quinoline (B57606) Moiety

The α-carbon, positioned between the electron-withdrawing cyano and ester groups, is acidic. wikipedia.orgyoutube.com This acidity allows for its deprotonation by a suitable base to form a resonance-stabilized carbanion, known as an enolate. youtube.comkhanacademy.org This enolate is nucleophilic and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com For instance, it can be alkylated with alkyl halides or undergo Michael addition to α,β-unsaturated carbonyl compounds. chemprob.org

Electrophilic and Nucleophilic Additions to the Activated Methylene (B1212753)/Methine Position

The carbon atom positioned between the electron-withdrawing cyano (-CN) and ethoxycarbonyl (-COOEt) groups is highly activated. This activation renders the attached proton acidic, facilitating its removal by a base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles.

Conversely, the electron-deficient nature of the α,β-unsaturated system in its enoate form, ethyl 2-cyano-3-(quinolin-2-yl)acrylate, makes it susceptible to nucleophilic conjugate additions, often referred to as Michael additions. semanticscholar.org This reaction is a key strategy for carbon-carbon and carbon-heteroatom bond formation. Soft nucleophiles, in particular, are known to efficiently add to the β-position of such activated alkenes. acs.org The reaction involves the addition of a nucleophile to the carbon-carbon double bond, leading to the formation of a new functionalized derivative. For instance, the reaction with thiols or amines proceeds via a nucleophilic attack on the β-carbon of the acrylate (B77674) system. acs.org

Research has shown that related ethyl 2-cyano-3-arylacrylates can undergo Michael addition reactions with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like triethylamine. semanticscholar.org

Table 1: Examples of Nucleophilic Additions to Related Activated Systems

| Nucleophile | Reagent/Catalyst | Product Type |

|---|---|---|

| Malononitrile | Triethylamine in DMF/ethanol | Thieno[2,3-h]chromene derivatives (after subsequent cyclization) semanticscholar.org |

| Ethyl cyanoacetate | Triethylamine in DMF/ethanol | Thieno[2,3-h]chromene derivatives (after subsequent cyclization) semanticscholar.org |

| Thiols (Thiol-yne) | Base catalysis | 1,4-addition product acs.org |

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for synthesizing fused heterocyclic systems, particularly those containing the pyrazolo[1,5-a]quinoline (B13874262) scaffold. clockss.org This framework is of significant interest due to its structural similarity to biologically active pyrazolo[1,5-a]pyridine (B1195680) skeletons. clockss.org

One of the most prominent methods to construct the pyrazolo[1,5-a]quinoline system is through a 1,3-dipolar cycloaddition reaction. clockss.org This typically involves the reaction of a 1-iminoquinolinium ylide with a suitable dipolarophile. In a related strategy, the title compound's precursors can be condensed with hydrazine (B178648) derivatives. The reaction proceeds through an initial nucleophilic substitution, followed by intramolecular cyclization and subsequent oxidative aromatization to yield the stable fused aromatic system. researchgate.net For example, the reaction between an MBH acetate (B1210297) (a precursor to the title compound) and a substituted hydrazine, catalyzed by iodine, leads to an allylic hydrazine intermediate which then cyclizes. researchgate.net

Another approach involves the multi-component reaction of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with various aldehydes and active methylene compounds to produce pyrazolo[1,5-a]quinazoline structures. researchgate.net While not directly starting from the title compound, these reactions highlight the utility of related structures in building complex fused rings. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Fused Heterocyclic Systems

| Reactant(s) | Reagents/Conditions | Fused System Formed |

|---|---|---|

| 1-Iminoquinolinium salt and a dipolarophile (e.g., olefin, acetylene) | 1,3-dipolar cycloaddition | Pyrazolo[1,5-a]quinoline clockss.org |

| MBH acetate of quinoline-2-carboxaldehyde and substituted hydrazine | I2-catalyzed oxidation, heating | Pyrazolo[1,5-a]quinoline researchgate.net |

| 5-Amino-1H-pyrazoles and alkynes | tert-Butyl nitrite (B80452) (t-BuONO) in acetonitrile | Azole-fused quinolines researchgate.net |

Oxidation and Reduction Profiles of the Core Structure

The oxidation and reduction behavior of this compound and its derivatives is crucial for both synthetic transformations and understanding their electronic properties.

Oxidation: Oxidative processes are often a key final step in the synthesis of fused aromatic systems derived from the title compound. For instance, after an initial cyclization, an oxidation or dehydrogenation step is required for aromatization. clockss.org Iodine-catalyzed oxidation is an effective method for converting allylic hydrazine intermediates into the corresponding hydrazones, which then proceed to the final pyrazole (B372694) product through cyclization and oxidative aromatization. researchgate.net This demonstrates that the core structure is amenable to oxidation, leading to the formation of stable aromatic systems.

Reduction: The electrochemical properties of related heterocyclic compounds synthesized from precursors like ethyl cyanoacetate have been investigated. For example, a pyrimidinethione derivative, synthesized through the cyclocondensation of dibenzoyl acetic acid-N-carboxymethylamide with thiourea, exhibited an irreversible reduction peak at -0.83 V in cyclic voltammetry studies. researchgate.net This indicates that the heterocyclic systems derived from such precursors possess a defined redox behavior and are susceptible to electrochemical reduction. researchgate.net The presence of multiple electron-withdrawing groups and the quinoline ring in the title compound suggests it would also have a distinct electrochemical profile susceptible to reduction.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent/Method | Substrate/Intermediate | Outcome |

|---|---|---|---|

| Oxidation | Air-mediated dehydrogenation | Cycloaddition adduct | Aromatization to form pyrazolo[1,5-a]quinoline clockss.org |

| Oxidation | I2-catalyzed oxidation | Allylic hydrazine | Formation of allylic hydrazone, leading to oxidative aromatization researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Cyano 3 Quinolin 2 Yl Propanoate

Infrared (IR) Spectroscopy for Functional Group Characterization

Specific IR absorption frequencies for the functional groups within Ethyl 2-cyano-3-(quinolin-2-yl)propanoate have not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular weight confirmation and fragmentation pattern of this compound through mass spectrometry are not documented in the searched sources.

Without primary spectral data, a scientifically accurate and informative article focusing solely on the chemical compound “this compound” cannot be generated. Further research and publication in the field of synthetic and analytical chemistry are required to make this information accessible.

High-Resolution Mass Spectrometry (HRMS)

No data available.

Electrospray Ionization Mass Spectrometry (ESIMS)

No data available.

X-ray Crystallography and Solid-State Structural Analysis

No data available.

Crystal Packing Motifs and Supramolecular Interactions (e.g., Hydrogen Bonding)

No data available.

Molecular Conformation and Geometrical Parameters

No data available.

Investigations into Polymorphism and Crystal Disorder

No data available.

Theoretical and Computational Studies on Ethyl 2 Cyano 3 Quinolin 2 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, enabling detailed exploration of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For Ethyl 2-cyano-3-(quinolin-2-yl)propanoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d), are used to determine the molecule's most stable three-dimensional geometry. scielo.brnih.gov This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The electronic structure is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C=N in quinoline) | The length of the carbon-nitrogen double bond within the quinoline ring system. | ~1.37 Å |

| Bond Angle (C-C-C in quinoline) | The angle between three adjacent carbon atoms in the quinoline aromatic ring. | ~120° |

| Dihedral Angle | The rotational angle around the single bond connecting the quinoline ring to the propanoate side chain. | Varies based on conformation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, related to chemical reactivity and stability. | ~4.0 to 5.0 eV |

Theoretical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. The accuracy of these predictions allows for the assignment of experimental peaks and can be invaluable in the structural elucidation of new compounds. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational effects or solvent interactions not accounted for in the gas-phase theoretical model.

| Atom Type | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Quinoline (Aromatic CH) | 120-140 | 121-139 | 7.5-8.5 | 7.6-8.6 |

| Cyano (CN) | 115-120 | 116-121 | - | - |

| Ester (C=O) | 160-165 | 161-166 | - | - |

| Ethyl (CH₂) | 60-65 | 61-66 | 4.1-4.5 | 4.2-4.6 |

| Ethyl (CH₃) | 13-16 | 14-17 | 1.2-1.5 | 1.3-1.6 |

Molecular Modeling and Conformational Landscape Analysis

The flexibility of this compound arises from the rotation around several single bonds, particularly the bond linking the quinoline moiety to the propanoate side chain and the bonds within the ethyl ester group. Molecular modeling techniques are used to perform a conformational analysis, which involves systematically rotating these bonds to map the potential energy surface of the molecule. This analysis identifies the various possible conformers (stable spatial arrangements) and their relative energies. The most stable conformer, or global minimum, represents the most probable shape of the molecule. Understanding the conformational landscape is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

In Silico Prediction of Reactivity and Reaction Pathways

Furthermore, local reactivity can be predicted using Fukui functions or by analyzing the MEP map. nih.gov These methods identify which atoms or regions within the molecule are most susceptible to electrophilic or nucleophilic attack, thus predicting the most likely sites for chemical reactions. This information is valuable for designing synthetic pathways and understanding potential metabolic transformations of the compound.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Docking Simulations in the Context of Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking simulations would involve placing the molecule into the active site of a biologically relevant protein target. The quinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds. ijprajournal.com Docking studies on related quinoline derivatives have explored their potential as inhibitors for a wide range of targets, including those involved in cancer and infectious diseases. researchgate.netmdpi.comfigshare.com For example, various quinoline-based compounds have been docked against targets like HIV reverse transcriptase nih.gov, BCR-ABL tyrosine kinase (implicated in leukemia) scielo.br, and proteins involved in breast and colon cancers. researchgate.net

The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the protein. A lower (more negative) score typically indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. These insights can guide the design of more potent and selective analogues.

| Protein Target | Associated Disease/Function | Key Interacting Residues (Examples) | Typical Docking Score Range (kcal/mol) |

|---|---|---|---|

| HIV Reverse Transcriptase | HIV/AIDS | Lys101, Tyr181, Tyr188 | -8.0 to -11.0 nih.gov |

| BCR-ABL Tyrosine Kinase | Chronic Myeloid Leukemia | Met318, Glu286, Asp381 scielo.br | -7.0 to -9.0 scielo.br |

| Serine/Threonine Kinases | Cancer (Cell Cycle Regulation) mdpi.com | Varies with specific kinase | -6.0 to -9.5 |

| Tubulin | Cancer (Antimitotic Agents) semanticscholar.org | Cys241, Val318 | -7.5 to -9.0 |

Research Applications and Biological Relevance Non Clinical Focus

Role as a Versatile Synthetic Building Block

The molecular structure of Ethyl 2-cyano-3-(quinolin-2-yl)propanoate makes it an excellent starting material or intermediate, often referred to as a building block, in the synthesis of more complex molecules. illinois.edu Its reactivity is centered around the activated alkene and the cyano group, which can participate in a variety of chemical transformations.

Precursor in Heterocyclic System Synthesis

The quinoline (B57606) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds. thesciencein.org Molecules like this compound serve as valuable precursors for the construction of more elaborate heterocyclic systems. The reactive cyanoacrylate portion of the molecule can undergo cyclization and condensation reactions with various reagents to form new rings fused to or substituted on the quinoline core. For instance, derivatives of ethyl cyanoacrylate are widely used in reactions to generate substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. nih.gov The synthesis of quinoline-based heterocyclic conjugates is an active area of research aimed at discovering novel compounds with potential therapeutic applications. thesciencein.orgekb.eg The ability to use this compound to build diverse molecular libraries is crucial for screening and identifying new lead compounds in drug discovery.

Component in Complex Molecular Architectures

Beyond the synthesis of discrete heterocyclic systems, building blocks like this compound are instrumental in assembling complex molecular architectures. illinois.edu The field of organic synthesis increasingly relies on modular approaches, where pre-functionalized building blocks are sequentially coupled to create large, three-dimensional molecules. The quinoline portion provides a rigid, planar scaffold, while the propanoate chain offers a flexible linker, and the cyanoacrylate group acts as a reactive handle for further chemical modifications. This allows for its incorporation into larger structures, such as quinoline hybrid molecules, where the quinoline moiety is combined with other pharmacologically relevant heterocyclic units like pyrazole (B372694) or thiazole. ekb.eg This strategy aims to create multifunctional molecules that can interact with multiple biological targets or exhibit enhanced biological activity.

Mechanistic Investigations in Medicinal Chemistry Research

In medicinal chemistry, small molecules are essential tools for exploring the function of proteins and biological pathways. The quinoline scaffold is a key component in many molecules designed to interact with specific biological targets, and this compound represents a class of compounds investigated for such purposes.

Potassium Channel Modulation (e.g., Kv1.3 Inhibitor Activity)

The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target, particularly for autoimmune diseases and a growing interest in oncology. nih.govmdpi.com This channel plays a critical role in regulating the membrane potential of cells, which is essential for the activation and proliferation of T-lymphocytes. nih.gov Inhibition of Kv1.3 can selectively suppress the activity of effector memory T-cells, which are key drivers of inflammation in many autoimmune conditions. nih.gov

Research in this area involves the design and synthesis of small molecule inhibitors that can block the Kv1.3 channel. While specific data on this compound is not detailed, structurally related small molecules are subjects of intense study. For example, PAP-1, a potent and selective Kv1.3 inhibitor, has demonstrated efficacy in preclinical models of inflammatory diseases. nih.gov The development of novel Kv1.3 inhibitors is a major goal, with compounds being evaluated for their potency and selectivity against other potassium channels to understand their mechanism of action at a molecular level. mdpi.comresearchgate.net

| Compound Class/Example | Target Channel | Significance in Research | Reference |

|---|---|---|---|

| Small Molecule Inhibitors (e.g., PAP-1) | Kv1.3 | Selectively suppresses effector memory T-cell activity, providing a tool to study autoimmune pathways. | nih.gov |

| Thiophene-based Inhibitors | Kv1.3 | Investigated for potential to induce apoptosis and inhibit proliferation in cancer cell models. | mdpi.com |

| Peptide Toxins (e.g., ShK) | Kv1.3 | Highly potent and selective natural inhibitors used to probe channel structure and function. | nih.gov |

Enzyme Inhibition Studies (e.g., Protein Kinases)

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by adding phosphate (B84403) groups to proteins. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. nih.govresearchgate.net The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. researchgate.netnih.gov

Compounds containing the 4-anilino-3-cyanoquinoline core, which is structurally related to this compound, have been investigated as inhibitors of several protein kinases. researchgate.net These include the Epidermal Growth Factor Receptor (EGFR), Src kinase, and Mitogen-Activated Protein Kinases (MAPKs). researchgate.netekb.eg The quinoline nitrogen can form crucial hydrogen bonds in the ATP-binding pocket of kinases, while different substitutions on the ring system allow for tuning of potency and selectivity. Research in this area focuses on synthesizing libraries of quinoline derivatives and screening them against panels of kinases to identify selective inhibitors. researchgate.net These inhibitors are then used as chemical probes to elucidate the specific roles of individual kinases in cell signaling pathways. nih.gov

| Kinase Target | Quinoline Derivative Class | Example Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Src Kinase | 4-anilino-3-cyanobenzo[g]quinolines | Potent inhibition, activity dependent on alkoxy group substitution. | ekb.eg |

| c-Met | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | IC₅₀ values as low as 0.59 nM. | researchgate.net |

| RET | Substituted 4-(3-hydroxyanilino)-quinolines | In-vitro kinase Kᵢ = 3 nM. | researchgate.net |

| EGFR | 4-anilino-3-cyano quinoline derivatives | Potent inhibition is a common feature of this scaffold. | researchgate.net |

Receptor Ligand Development (e.g., Estrogen Receptor Ligands)

The estrogen receptors (ERα and ERβ) are nuclear hormone receptors that mediate the biological effects of estrogen. acs.org Ligands that bind to these receptors but elicit different downstream effects in various tissues are known as Selective Estrogen Receptor Modulators (SERMs). acs.org The development of novel SERMs is a key research area for conditions like osteoporosis and breast cancer.

Recent studies have identified the quinoline scaffold as a promising template for the development of new ER ligands. acs.orgnih.gov Researchers have synthesized and evaluated quinoline-based molecules for their ability to bind to the estrogen receptor and modulate its conformation and interaction with co-regulator proteins. acs.orgacs.org For example, specific quinoline-based ligands have been developed that show strong binding to ERα but result in minimal stimulation of uterine cell proliferation, a desirable profile for a potential SERM. acs.org These compounds serve as molecular probes to better understand the relationship between a ligand's chemical structure, the conformational changes it induces in the receptor, and the resulting biological response in different cell types. acs.orgosti.gov

Investigations into Anti-inflammatory Mechanisms (Cellular and Molecular Levels)

There is currently no available research detailing the anti-inflammatory mechanisms of this compound. Investigations into the anti-inflammatory properties of other quinoline-containing compounds often focus on their ability to modulate key inflammatory pathways. However, without specific studies on this compound, any discussion of its potential effects on cellular and molecular inflammatory processes would be purely speculative.

Exploration of Anti-cancer Activity Mechanisms (Cellular and Molecular Levels, e.g., STAT1 Binding, Gene Regulation)

The anti-cancer potential of this compound has not been evaluated in any publicly available studies. The Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of cytokine signaling pathways and plays a complex role in tumorigenesis. While various quinoline derivatives have been investigated for their impact on cancer cell proliferation and survival, there is no evidence to suggest that this compound interacts with STAT1 or influences gene regulation in cancer cells.

Antimicrobial Activity at the Molecular Level

No studies have been published regarding the antimicrobial activity of this compound. Research on structurally related compounds, such as substituted ethyl 2-(quinolin-4-yl)propanoates, has indicated some antimicrobial potential. However, the specific molecular targets and mechanisms of action for this compound remain unknown.

Advanced Analytical Applications

Development of Chemodosimeteric Probes for Chemical Detection

The potential of this compound as a chemodosimeteric probe has not been explored. While a related compound, Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674), has been investigated as a fluorescent probe, there is no corresponding data for the quinoline-containing analog.

Principles of Fluorescence Detection Mechanisms

Quinoline-based compounds are known to exhibit fluorescence, a property that can be harnessed for chemical sensing. The general principle involves the interaction of the quinoline probe with a specific analyte, leading to a measurable change in its fluorescence properties, such as intensity or wavelength. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). However, in the absence of any experimental data for this compound, a discussion of its specific fluorescence detection mechanisms is not possible.

Future Directions and Emerging Research Avenues

Asymmetric Synthesis and Enantioselective Approaches for Chiral Analogues

The development of enantiomerically pure analogues of Ethyl 2-cyano-3-(quinolin-2-yl)propanoate is a critical future direction, as stereochemistry plays a pivotal role in pharmacological activity. Asymmetric synthesis has become an indispensable tool for generating chiral compounds with high enantiomeric purity. researchgate.netbgu.ac.il For quinoline (B57606) derivatives, significant progress has been made in asymmetric hydrogenation and cyclization reactions to create chiral centers with high precision.

A promising strategy involves the use of chiral transition metal complexes. For instance, cationic BINAP-Palladium(II) complexes have been successfully used in the ene-type cyclization of 1,7-enynes to produce chiral quinolines with excellent enantioselectivity. acs.org Similarly, chiral cationic ruthenium(II)/η6-arene–N-monosulfonylated diamine complexes are highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives, yielding 1,2,3,4-tetrahydroquinolines with up to >99% enantiomeric excess (ee). dicp.ac.cnacs.org These methods could potentially be adapted to reduce the quinoline core or other prochiral sites within analogues of the target compound.

Another approach is the central-to-axial chirality conversion, which has been used to synthesize quinoline-naphthalene atropisomers. nih.govresearchgate.net This involves a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation step, providing access to diverse and structurally complex chiral molecules. nih.govresearchgate.net The application of such innovative strategies could unlock the synthesis of novel, stereochemically defined analogues of this compound for biological evaluation.

| Asymmetric Method | Catalyst/Reagent Type | Application to Quinoline Analogues | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Cationic Ru(II) or Ir(III) Complexes | Reduction of the quinoline ring system. dicp.ac.cnacs.org | Chiral Tetrahydroquinoline Analogues |

| Ene-type Cyclization | Cationic BINAP-Palladium(II) Complex | Enantioselective formation of six-membered rings. acs.org | Complex Chiral Quinolines |

| Povarov Reaction & Oxidation | Chiral Phosphoric Acid | Central-to-axial chirality conversion. nih.govresearchgate.net | Axially Chiral Atropisomers |

| Synergistic Catalysis | Cu-Pybox and Chiral Benzotetramisole | Asymmetric cascade reactions. nih.gov | Dihydroquinolin-2-ones with vicinal chiral centers |

Application of Green Chemistry Principles in Synthetic Methodologies

Future syntheses of this compound and its derivatives will increasingly incorporate the principles of green chemistry to reduce environmental impact and improve efficiency. Traditional methods for quinoline synthesis often require harsh conditions and hazardous reagents. nih.gov Modern, eco-friendly alternatives focus on the use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation, as well as benign solvent systems.

Ultrasound-assisted synthesis, for example, has been used to promote the condensation reaction of isatin (B1672199) with ketones in aqueous media, offering milder conditions, shorter reaction times, and higher yields without the need for transition metal catalysts. nih.gov This sonochemical approach has also been applied to the catalyst-free, multi-component synthesis of dihydroquinolines in water at moderate temperatures. nih.gov Similarly, microwave irradiation provides rapid and efficient heating, significantly cutting down reaction times and energy consumption in the synthesis of various heterocyclic compounds, including quinolines. nih.govmdpi.com

Multicomponent reactions (MCRs) represent another key green strategy, as they allow for the construction of complex molecules in a single step, maximizing atom economy and reducing waste. rsc.org Applying these principles—such as a one-pot, ultrasound-assisted MCR in an aqueous medium—could provide a highly efficient and environmentally friendly route to this compound and its derivatives.

| Green Chemistry Technique | Key Advantages | Example Application in Quinoline Synthesis |

|---|---|---|

| Ultrasound Irradiation | Shorter reaction times, milder conditions, higher yields, reduced energy use. nih.govrsc.org | Synthesis of quinolines from isatin and ketones in aqueous media. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields and fewer side reactions. nih.govmdpi.com | Regioselective domino reactions to form 3-functionalized indoles instead of hydroquinolines. mdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rsc.org | One-pot synthesis of diverse quinoline scaffolds. rsc.org |

| Use of Green Solvents | Reduced toxicity and environmental impact. | Performing reactions in water or polyethylene (B3416737) glycol (PEG). nih.gov |

Advanced Computational Drug Design and Target Identification

Computational methods are powerful tools in modern drug discovery that can accelerate the identification of lead compounds and optimize their properties. ijprajournal.com For a molecule like this compound, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict biological activity and guide the design of more potent analogues. nih.govtandfonline.comtandfonline.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of quinoline derivatives, a robust QSAR model could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their efficacy against a specific biological target. nih.govmdpi.com This information would be invaluable for designing new analogues of this compound with enhanced activity.

Molecular docking complements QSAR by predicting how a ligand binds to the active site of a target protein. tandfonline.com This structure-based approach can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies on quinoline derivatives have been used to investigate their binding modes with targets like tubulin and P-glycoprotein, providing insights for designing improved inhibitors. tandfonline.comnih.gov These computational approaches, often followed by molecular dynamics simulations to assess complex stability, can prioritize the synthesis of the most promising candidates, saving significant time and resources. tandfonline.com

Exploration of Novel Biological Targets and Mechanistic Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govorientjchem.org While historically prominent in antimalarial drugs like chloroquine, recent research has expanded the therapeutic potential of quinoline derivatives to oncology, inflammation, and infectious diseases. nih.govresearchgate.net Future research on this compound should therefore explore a diverse spectrum of novel targets.

In oncology, quinoline-based compounds are being developed as dual-target inhibitors of key signaling proteins like EGFR and HER-2, which are implicated in the growth of solid tumors. nih.govresearchgate.netrsc.org Other research has identified quinoline analogues that act as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic regulation of cancer cells. mdpi.com Some novel quinolines have even been shown to induce the degradation of DNMT proteins, presenting a dual mechanism of action. mdpi.com

Beyond cancer, the quinoline nucleus is being investigated for activity against other targets. For example, some derivatives show photosynthesis-inhibiting activity, while others have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov The diverse biological activity spectrum of quinolines suggests that this compound and its analogues could be screened against a wide range of targets to uncover new therapeutic applications.

| Therapeutic Area | Potential Biological Target | Mechanism of Action | Relevance for Quinoline Derivatives |

|---|---|---|---|

| Oncology | EGFR/HER-2 Kinases | Inhibition of signaling pathways that drive tumor cell proliferation and survival. nih.gov | Development of dual-target inhibitors for solid tumors. researchgate.net |

| Oncology (Epigenetics) | DNA Methyltransferases (DNMTs) | Inhibition of DNA methylation and induction of protein degradation, leading to re-expression of tumor suppressor genes. mdpi.com | Novel anticancer agents with a dual inhibitory and degradative mechanism. mdpi.com |

| Inflammation | NLRP3 Inflammasome | Blockade of inflammasome assembly and activation, reducing the release of pro-inflammatory cytokines. | Potential treatment for inflammatory diseases. nih.gov |

| Malaria | Plasmodium falciparum Heme Metabolism | Interference with the parasite's ability to detoxify heme. nih.gov | Development of new agents to combat drug-resistant malaria. nih.gov |

Potential in Advanced Material Science Applications

The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for applications in materials science. scielo.br Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as molecular sensors. mdpi.comtandfonline.comresearchgate.net The electron-deficient nature of the quinoline ring, combined with its rigid, planar structure, facilitates electron transport and luminescence, which are key properties for optoelectronic materials. nih.gov

The absorption and emission properties of quinoline derivatives can be finely tuned by introducing different functional groups onto the quinoline core or peripheral aryl groups. scielo.br This allows for the rational design of materials with specific colors and efficiencies. For example, poly(quinolines) and metalloquinolates have been researched as electroluminescent materials due to their high electron mobility and photoluminescent efficiency. tandfonline.com

Furthermore, functionalized quinolines have been incorporated into dye-sensitized solar cells, where the quinoline moiety can act as a π-spacer to facilitate charge transfer. researchgate.net The combination of the quinoline ring with a cyano group in this compound is particularly interesting, as cyano groups are strong electron-withdrawing groups that can significantly influence the electronic and photophysical properties of a molecule, potentially making its derivatives suitable for these advanced applications. nih.govresearchgate.nettandfonline.com

Q & A

Basic: What are the common synthetic routes for Ethyl 2-cyano-3-(quinolin-2-yl)propanoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions between quinoline-2-carbaldehyde derivatives and ethyl cyanoacetate under basic conditions (e.g., Knoevenagel condensation). Optimization can be achieved by:

- Adjusting temperature (e.g., 60–80°C for improved yield).

- Using catalysts like piperidine or ammonium acetate to enhance reaction efficiency.

- Controlling solvent polarity (e.g., ethanol or DMF) to stabilize intermediates .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR Spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- HPLC (>95% purity validation) and mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How can researchers resolve contradictions in reported biological activities of quinolin-2-yl derivatives?

Answer:

Contradictions in bioactivity (e.g., antitumor vs. antimicrobial potency) can arise from assay variability or structural nuances. Mitigation strategies:

- Cross-validate results using standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity).

- Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity.

- Perform structural analogs comparison to isolate activity-contributing moieties .

Advanced: What computational methods are effective in predicting interaction mechanisms with biological targets?

Answer:

- Molecular Docking (AutoDock, Schrödinger) to model binding with enzymes/receptors (e.g., kinase inhibitors).

- Molecular Dynamics (MD) Simulations to assess stability of ligand-target complexes over time.

- QSAR Models to correlate electronic/steric features (e.g., cyano group electronegativity) with activity .

Basic: What are the key chemical transformations possible for this compound?

Answer:

The cyano and ester groups enable:

- Hydrolysis : Convert ester to carboxylic acid under acidic/basic conditions.

- Reduction : Transform the cyano group to an amine using LiAlH₄.

- Nucleophilic Substitution : Replace the ethoxy group with amines or thiols .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinoline ring to enhance antiproliferative activity.

- Steric Optimization : Replace ethyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability.

- Hybridization : Fuse with indole or pyrimidine scaffolds to target multiple pathways .

Basic: How can researchers determine the purity and stability of this compound under varying storage conditions?

Answer:

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm).

- Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TGA (thermal stability) and LC-MS (hydrolysis/oxidation products) .

Advanced: What strategies enable regioselective functionalization of the quinoline moiety?

Answer:

- Directing Groups : Install -NH₂ or -COOH at specific positions to direct electrophilic substitution.

- Metal Catalysis : Use Pd-catalyzed C-H activation for arylation at the 3-position.

- Protecting Groups : Temporarily block reactive sites (e.g., ester protection during nitration) .

Basic: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, 100 K).

- Powder XRD : Confirm phase purity and polymorphism.

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs .

Advanced: How can researchers address low solubility in aqueous media during biological assays?

Answer:

- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).

- Nanoparticle Formulation : Encapsulate in PLGA or liposomes.

- Prodrug Design : Convert ester to water-soluble phosphate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.